molecular formula C26H17ClN2O5 B11412858 N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11412858
M. Wt: 472.9 g/mol
InChI Key: YTNYGDIVOCPYPV-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Chromene Moiety: The chromene moiety can be introduced via a cyclization reaction involving a suitable precursor, such as a coumarin derivative.

    Attachment of Carbamoyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and benzofuran moieties, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)carbamoyl]phenyl}dibenzo[b,d]furan-2-carboxamide
  • 2-Chloro-N-((4-chlorophenyl)carbamoyl)benzamide

Uniqueness

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H17ClN2O5

Molecular Weight

472.9 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H17ClN2O5/c1-14-6-11-17-19(30)13-22(33-21(17)12-14)25(31)29-23-18-4-2-3-5-20(18)34-24(23)26(32)28-16-9-7-15(27)8-10-16/h2-13H,1H3,(H,28,32)(H,29,31)

InChI Key

YTNYGDIVOCPYPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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